

Physicochemical Properties of Isolicoflavonol

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Compound Focus: Isolicoflavonol

CAS No.: 94805-83-1

Cat. No.: S1527654

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Understanding the basic properties of **Isolicoflavonol** is crucial for developing an analytical method. The key data is summarized below [1].

Property	Value
Chemical Name	3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one
Molecular Formula	C ₂₀ H ₁₈ O ₆
Molecular Weight	354.35 g/mol
CAS Number	94805-83-1
Purity (for standard)	≥98%
Melting Point	119 °C
Log P	4.15
UV Activity	Expected in UV range (common for flavones)

Solubility Data: **Isolicoflavonol** is soluble in DMSO at approximately 100 mg/mL (282.21 mM). It has low solubility in pure aqueous buffers, so sample preparation requires the use of organic solvents or special formulations [1].

Proposed HPLC Protocol for Isolicoflavonol

The following method is adapted from validated procedures for analyzing similar isoflavonoids and flavones [2] [3].

Sample Preparation

- **Standard Solution:** Accurately weigh about 5 mg of **Isolicoflavonol** standard (purity $\geq 98\%$) into a 10 mL volumetric flask. Dissolve and make up to volume with methanol to create a stock solution of approximately 500 $\mu\text{g/mL}$. Prepare working standards by further diluting with the mobile phase.
- **Plant Extract / Biological Sample:**
 - **Solid Samples:** Lyophilize and grind the plant material (e.g., roots, leaves). Extract the powder using methanol via sonication or reflux.
 - **Liquid Samples:** For biological fluids like plasma or urine, a **solid-phase extraction (SPE)** clean-up is recommended to remove interfering matrices. A divinylbenzene polymer-based SPE cartridge is suitable due to its stability across a wide pH range [3].
 - **Hydrolysis (for glycosides):** If quantifying total **Isolicoflavonol** (aglycone + glycosides), an acid hydrolysis step is necessary. A typical condition is heating the extract with 3-4N HCl at $\sim 45^\circ\text{C}$ for 3-4 hours [2] [3]. Neutralize and extract the liberated aglycones before analysis.

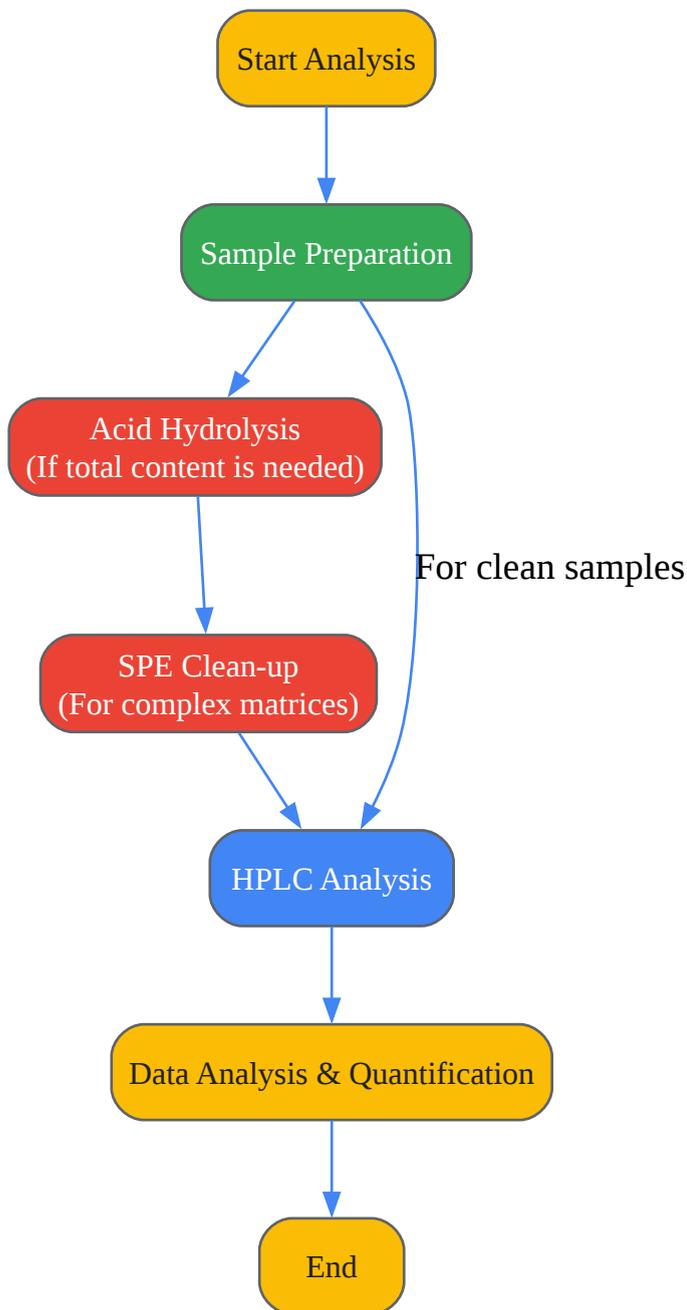
Chromatographic Conditions

The table below outlines the core parameters for a Reversed-Phase HPLC (RP-HPLC) analysis.

Parameter	Proposed Condition	Alternative/Optimization
Column	C18 (250 x 4.6 mm, 5 μm)	A shorter column (e.g., 150 mm) can reduce run time [3].

| **Mobile Phase** | **Gradient:** A: 0.1% Trifluoroacetic Acid (TFA) in Water B: Acetonitrile **Program:** 0 min (20% B), 10 min (50% B), 15 min (80% B), 18-20 min (20% B) | **Isocratic option:** Acetonitrile : 0.1% Acetic Acid (40:60, v/v) [2]. || **Flow Rate** | 1.0 mL/min | - || **Column Temperature** | 30 $^\circ\text{C}$ | 25-40 $^\circ\text{C}$; optimize for peak shape. || **Injection Volume** | 10-20 μL | - || **Detection (DAD/PDA)** | 254 nm / 260 nm | Acquire a full spectrum (200-400 nm) for peak purity and identification. || **Run Time** | ~ 20 minutes | - |

The workflow for the entire analytical procedure is summarized in the following diagram:



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Method Validation Parameters

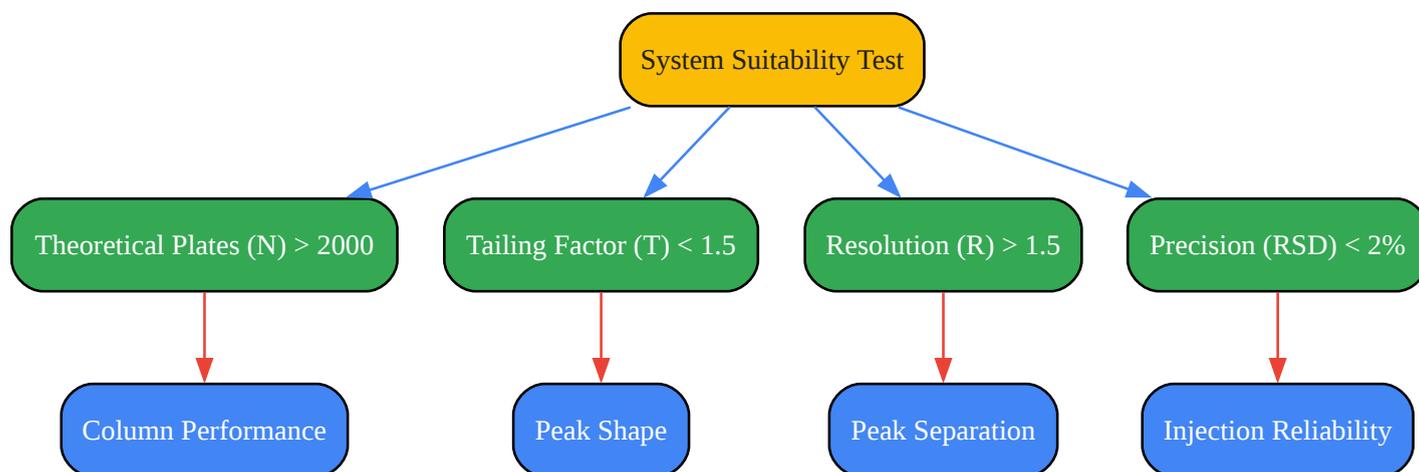
To ensure the method is reliable and fit for purpose, it should be validated according to international guidelines (e.g., ICH). The table below lists the key parameters to evaluate [3] [4].

Validation Parameter	Target Specification	Experimental Approach
Linearity	$R^2 \geq 0.995$	Analyze at least 5 concentrations of standard across the expected range (e.g., 1-100 $\mu\text{g/mL}$).
Range	From LOQ to 120-130% of expected sample concentration.	Determined from linearity studies.
Accuracy	Recovery 98-102%	Spike known amounts of standard into a sample matrix and measure recovery.

| **Precision** | **Repeatability (RSD < 2%)** **Intermediate Precision (RSD < 2.5%)** | Multiple injections of the same sample on the same day (intra-day) and on different days/by different analysts (inter-day). | | **Specificity** | No interference from other compounds. Peak purity index > 0.999. | Confirm using a Diode Array Detector (DAD) by comparing UV spectra of the standard and sample peak. | | **LOD / LOQ** | **LOD:** Signal-to-Noise ~3:1 **LOQ:** Signal-to-Noise ~10:1 | Based on standard deviation of the response and the slope of the calibration curve [4]. | | **Robustness** | Method performance is unaffected by small, deliberate changes. | Test small variations in flow rate (± 0.1 mL/min), column temperature ($\pm 2^\circ\text{C}$), and mobile phase composition ($\pm 2\%$). |

System Suitability Testing

Before running analytical batches, perform a system suitability test to ensure the HPLC system is performing adequately. The following diagram illustrates the relationships between key parameters:



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Critical Considerations for Analysis

- **Standard Availability and Purity:** The accuracy of quantification heavily depends on the quality of the **Isolicoflavonol** standard. Always use a high-purity ($\geq 98\%$) certified standard from a reliable supplier [1].
- **Sample Clean-up:** For complex matrices like plant extracts or biological fluids, a robust sample clean-up step (e.g., SPE) is essential to protect the HPLC column, reduce matrix effects, and ensure a clean baseline for accurate integration [3] [5].
- **Acid Hydrolysis:** If your goal is to measure the total **Isolicoflavonol** content, remember that in nature, it may exist as various glycosides. Acid hydrolysis converts these glycosides into the aglycone form (**Isolicoflavonol**) for measurement. Optimize hydrolysis time and temperature to avoid analyte degradation [2] [3].
- **Method Scouting and Optimization:** The proposed conditions are a starting point. Use automated method development systems if available to scout different columns (C8, phenyl) and mobile phase modifiers (e.g., formic acid) to find the optimal selectivity for your specific sample [5].

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To cite this document: Smolecule. [Physicochemical Properties of Isolicoflavonol]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1527654#isolicoflavonol-hplc-analysis-protocol>]

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